2-Amino-3,4,5-tribromobenzenesulfonamide
Description
2-Amino-3,4,5-tribromobenzenesulfonamide is a brominated aromatic sulfonamide characterized by a benzene ring substituted with three bromine atoms at positions 3, 4, and 5, an amino group at position 2, and a sulfonamide group at position 1. This compound’s structure confers unique electronic and steric properties due to the electron-withdrawing effects of bromine atoms and the hydrogen-bonding capacity of the sulfonamide group.
Properties
Molecular Formula |
C6H5Br3N2O2S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-amino-3,4,5-tribromobenzenesulfonamide |
InChI |
InChI=1S/C6H5Br3N2O2S/c7-2-1-3(14(11,12)13)6(10)5(9)4(2)8/h1H,10H2,(H2,11,12,13) |
InChI Key |
HYXFYFSDJZGNQW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)N)S(=O)(=O)N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)N)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Sulfonamides
2-Amino-4-trifluoromethyl-benzenesulfonamide (CAS: 657-70-5)
This compound shares the sulfonamide and amino groups but replaces the three bromine atoms with a single trifluoromethyl (-CF₃) group at position 4. Key differences include:
- Molecular weight : The trifluoromethyl derivative (MW: 240.20 g/mol) is lighter than the tribromo analog (MW: ~437.81 g/mol, calculated), impacting solubility and diffusion properties.
- Lipophilicity : The trifluoromethyl compound has a LogP of 3.30 , suggesting moderate lipophilicity. The tribromo derivative likely exhibits higher LogP due to increased halogen content, favoring membrane permeability but reducing aqueous solubility.
Comparison with Sulfonylurea Herbicides
Sulfonylurea herbicides, such as metsulfuron-methyl (), feature a sulfonamide bridge linked to a triazine ring. Key contrasts include:
- Functional groups: Sulfonylureas incorporate a urea linkage (-NH-C(=O)-NH-) absent in 2-amino-3,4,5-tribromobenzenesulfonamide. This structural difference underpins their mechanism of action (acetolactate synthase inhibition in plants).
- Substituent effects : The tribromo compound’s bulky bromine atoms may hinder binding to biological targets compared to the smaller methoxy or methyl groups in sulfonylureas.
- Applications : Sulfonylureas are agrochemicals, while brominated sulfonamides are more likely investigated for pharmaceutical uses .
Data Table: Key Properties of Comparable Compounds
*Estimated based on bromine’s contribution to lipophilicity.
Q & A
Q. What are the key synthetic routes for 2-amino-3,4,5-tribromobenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves sequential bromination and sulfonamide functionalization. For brominated precursors, controlled bromination of 2-aminobenzenesulfonamide derivatives using bromine or N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄) is critical. Evidence from similar compounds (e.g., 2-amino-3,5-dibromobenzaldehyde) highlights the role of stoichiometric ratios and temperature. For example, using K₃Fe(CN)₆ as an oxidizing agent in bromination steps can optimize regioselectivity and reduce side products . Yield optimization requires monitoring reaction time (typically 6–12 hours) and purification via recrystallization or column chromatography.
Q. Which analytical techniques are essential for verifying the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine positions) and sulfonamide linkage. Aromatic protons in the 6.5–8.5 ppm range and sulfonamide protons near 3–4 ppm are typical .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₆H₄Br₃N₂O₂S) with precision (±0.001 Da).
- HPLC/LC-MS : Assesses purity (>95% is standard for research-grade material) and detects trace impurities like unreacted precursors .
Advanced Research Questions
Q. How can researchers resolve contradictions in bromination efficiency across different synthetic protocols?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst choice, or bromine source reactivity. For instance, polar aprotic solvents (e.g., DMF) enhance bromine activation but may promote over-bromination. Comparative studies using NBS vs. Br₂ in acetic acid show that NBS provides better control for selective mono-/di-bromination, while Br₂ favors tri-substitution under excess conditions . Kinetic studies (e.g., in situ monitoring via UV-Vis spectroscopy) can identify optimal reaction termination points to avoid degradation.
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular Docking : Computational models (AutoDock Vina, Schrödinger Suite) predict binding affinities to targets like tubulin or DNA helicases. Focus on sulfonamide’s hydrogen-bonding potential and bromine’s hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor complexes.
- Fluorescence Quenching Assays : Monitor conformational changes in proteins (e.g., tryptophan residue shifts) upon ligand binding .
Q. How can researchers address challenges in scaling up synthesis while maintaining regiochemical fidelity?
- Methodological Answer : Scale-up risks include reduced heat dissipation and inhomogeneous mixing. Strategies:
- Flow Chemistry : Enables precise control of bromination exotherms and reduces side reactions .
- Catalytic Systems : Use of Lewis acids (e.g., FeCl₃) to lower activation energy and improve regioselectivity .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to track intermediate formation in real time .
Data Contradiction Analysis
Q. Why do reported yields vary for sulfonamide functionalization steps in related compounds?
- Methodological Answer : Yield disparities often stem from sulfonylation reagent purity (e.g., sulfonyl chlorides vs. sulfamoyl chlorides) or workup protocols. For example, aqueous workups may hydrolyze sensitive intermediates, while anhydrous conditions preserve sulfonamide integrity. Evidence from benzenesulfonamide derivatives suggests that using DMAP as a catalyst in non-polar solvents (toluene) improves yields by 15–20% compared to THF .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity in cancer research?
- Methodological Answer :
- Cell Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 μM.
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify programmed cell death.
- Kinase Inhibition Profiling : Use kinase-specific ELISA kits (e.g., EGFR, VEGFR) to identify molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
